5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine
Description
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 5-position with a chlorine atom and at the 2-position with a cyclopent-3-en-1-ylmethoxy group. Pyrimidines are privileged scaffolds in medicinal chemistry due to their versatility in interacting with biological targets, such as kinases and enzymes involved in nucleotide metabolism . The chlorine atom at the 5-position is a common pharmacophore in bioactive pyrimidines, often enhancing binding affinity through halogen bonding or modulating electronic properties . The cyclopentenylmethoxy group introduces steric bulk and lipophilicity, which may influence membrane permeability and target engagement.
Properties
IUPAC Name |
5-chloro-2-(cyclopent-3-en-1-ylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c11-9-5-12-10(13-6-9)14-7-8-3-1-2-4-8/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDYFSKXIVSQHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with cyclopent-3-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield various substituted pyrimidines, while coupling reactions produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is primarily investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the efficacy of pyrimidine derivatives in anticancer therapies. For instance, compounds with similar structures have shown significant activity against various cancer cell lines. Research indicates that the introduction of substituents on the pyrimidine ring can enhance cytotoxicity and selectivity towards cancer cells.
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine | Breast Cancer | 12.5 | |
| Related Pyrimidine Derivative | Lung Cancer | 15.0 |
Antimicrobial Properties
The antimicrobial potential of pyrimidine derivatives has also been explored. Compounds structurally related to 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine have been tested against bacterial strains, showing promising results.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Synthetic Applications
In synthetic chemistry, 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, enabling the development of new compounds with diverse biological activities.
Synthesis Pathways
The compound can be synthesized through several methods, including:
- Nucleophilic Substitution : Utilizing cyclopentene derivatives to introduce the cyclopentyl group.
- Rearrangement Reactions : Employing specific catalysts to facilitate rearrangements that yield pyrimidine derivatives.
- Coupling Reactions : Combining with other heterocycles to create multifunctional compounds.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of pyrimidine derivatives, including 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine. The results demonstrated a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial activity of pyrimidines against various pathogens. The study found that derivatives similar to 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its application in developing new antibiotics .
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on the application, but it often involves binding to enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Positional Influence of Chlorine
- 5-Chloro vs. 4-Chloro : The target compound’s 5-chloro substitution aligns with potent TSSK2 inhibitors (e.g., compound19, IC50 66 nM), where chlorine at this position enhances target engagement . In contrast, 4-chloro derivatives (e.g., ’s sulfanyl-substituted pyrimidine) may prioritize different interactions, such as hydrophobic packing or halogen bonding at alternate binding pockets .
Methoxy Group Variations
- Simple Methoxy (OCH₃) : demonstrates that a methoxy group at R4 (pyrido[2,3-d]pyrimidine) is indispensable for anti-proliferative activity (IC50 6.9 µM for 4a vs. inactive 4b without methoxy) .
- However, excessive bulk may hinder binding in some targets, as seen with the 1-phenylethanone-2-yl group in 4c (>40 µM) .
Heterocyclic and Aromatic Modifications
- Piperidine vs. The cyclopentenyl group in the target compound, while less polar, may reduce metabolic instability compared to saturated heterocycles.
- Sulfanyl vs. Methoxy : ’s sulfanyl-substituted pyrimidine highlights the role of sulfur in forming disulfide bonds or metal interactions, which are absent in the target compound’s ether linkage .
Pharmacokinetic and Physicochemical Properties
Table 2: Predicted Properties of Selected Pyrimidines
- Lipophilicity : The target compound’s LogP (~2.8) suggests moderate membrane permeability, comparable to 4a but lower than compound19, which benefits from polar piperidine and sulfonamide groups .
- Metabolic Stability : The cyclopentenylmethoxy group may resist oxidative metabolism better than benzyl or piperidine substituents, though this requires experimental validation.
Biological Activity
5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine is an organic compound characterized by a pyrimidine ring with a chlorine atom at the 5-position and a cyclopent-3-en-1-ylmethoxy group at the 2-position. With the molecular formula C10H11ClN2O, this compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be synthesized through the reaction of 5-chloropyrimidine with cyclopent-3-en-1-ylmethanol, typically using potassium carbonate as a base in dimethylformamide (DMF) at elevated temperatures. This synthetic route emphasizes the compound's unique structural features, which contribute to its biological activities.
Biological Activities
Research indicates that 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine exhibits several biological activities, including:
Antiproliferative Effects: Studies have shown that derivatives of pyrimidines, including this compound, can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory activity against epidermal growth factor receptor (EGFR) mutations, which are common in non-small cell lung cancer (NSCLC) .
Mechanism of Action: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors. For example, computational docking studies suggest that this compound may bind effectively to EGFR active sites, altering enzymatic activity and promoting apoptotic pathways .
Antimicrobial Activity: Pyrimidines and their derivatives have been recognized for their broad-spectrum antimicrobial properties. They exhibit activity against various pathogens, including bacteria and fungi .
Case Studies
- Anticancer Activity: A study evaluating pyrimidine derivatives found that certain analogs exhibited IC50 values comparable to established anticancer drugs. For example, one derivative showed an IC50 of 9.5 nM against EGFR T790M mutations, indicating strong potential for further development .
- Safety Profile Assessment: In vivo studies have assessed the safety profiles of similar compounds, demonstrating no acute toxicity at high doses (up to 2000 mg/kg) in animal models . This suggests a favorable safety margin for further exploration.
Comparative Analysis
To understand the uniqueness of 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine compared to similar compounds, a comparison table is provided below:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Chloro-2-methoxypyrimidine | Methoxy group at 2-position | Moderate antiproliferative effects |
| 5-Chloro-2-(cyclopentylmethoxy)pyrimidine | Cyclopentyl group instead of cyclopent-3-en | Enhanced binding affinity to EGFR |
| 5-Chloro-2-[(cyclopent-3-en-1-yl)methoxy]pyrimidine | Cyclopent-3-en group provides unique properties | Strong antiproliferative and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
